molecular formula C6H6BrF3O2 B591228 (E)-2-Bromo-4,4,4-trifluoro-2-butenoic acid ethyl ester CAS No. 138778-57-1

(E)-2-Bromo-4,4,4-trifluoro-2-butenoic acid ethyl ester

Cat. No.: B591228
CAS No.: 138778-57-1
M. Wt: 247.011
InChI Key: PQHJSEFAYJGCNJ-ONEGZZNKSA-N
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Description

(E)-2-Bromo-4,4,4-trifluoro-2-butenoic acid ethyl ester is an organic compound with the molecular formula C6H6BrF3O2. This compound is characterized by the presence of bromine, fluorine, and ester functional groups, making it a versatile molecule in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Bromo-4,4,4-trifluoro-2-butenoic acid ethyl ester typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with bromine in the presence of a base. The reaction proceeds through the formation of an enolate intermediate, which then undergoes bromination to yield the desired product. The reaction conditions often include:

    Solvent: Dichloromethane or chloroform

    Temperature: Room temperature to 0°C

    Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Bromo-4,4,4-trifluoro-2-butenoic acid ethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles.

    Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alkoxides

    Electrophiles: Halogens, hydrogen halides

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

    Substitution: Formation of amides or thioethers

    Addition: Formation of halogenated or hydrogenated products

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of alcohols

Scientific Research Applications

(E)-2-Bromo-4,4,4-trifluoro-2-butenoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of agrochemicals and specialty polymers.

Mechanism of Action

The mechanism of action of (E)-2-Bromo-4,4,4-trifluoro-2-butenoic acid ethyl ester involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the double bond and ester group participate in addition and redox reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl bromodifluoroacetate: Similar in structure but contains two fluorine atoms instead of three.

    Ethyl 2-bromo-2,2-difluoroacetate: Another related compound with two bromine atoms and one fluorine atom.

Uniqueness

(E)-2-Bromo-4,4,4-trifluoro-2-butenoic acid ethyl ester is unique due to its combination of bromine, fluorine, and ester functional groups, which confer distinct reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

ethyl (E)-2-bromo-4,4,4-trifluorobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrF3O2/c1-2-12-5(11)4(7)3-6(8,9)10/h3H,2H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHJSEFAYJGCNJ-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C(F)(F)F)/Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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